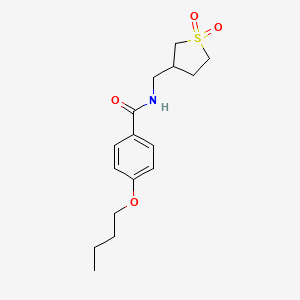

4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for 4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide were not found, there are related studies on the synthesis of similar compounds. For instance, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were synthesized and characterized .Molecular Structure Analysis

The molecular formula of this compound is C15H21NO4S. Its molecular weight is 311.4.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis and Process Improvement

A compound closely related to "4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide" has been synthesized with potential antitumor effects and excellent bioactivities. The synthesis starts from commercially available materials, highlighting a methodological approach that could be relevant for the synthesis and process improvement of structurally similar compounds (H. Bin, 2015).

Novel Pyrimidines with Extended π-Conjugated Chains

Research on the synthesis of novel pyrimidines, which share a similarity in the synthetic approach for benzamide derivatives, has been conducted. This work could provide insights into designing and synthesizing compounds with enhanced electronic properties for potential applications in material science or as pharmacophores (A. Harutyunyan, H. Panosyan, G. Danagulyan, 2020).

Advanced Materials and Chemical Applications

Synthesis of Ortho-linked Polyamides

A study on the synthesis of polyamides based on bis(ether-carboxylic acid) derived from tert-butylcatechol showcases the application of complex organic compounds in creating new materials. These polyamides exhibit high thermal stability and solubility in polar solvents, indicating their potential use in high-performance applications (S. Hsiao, Chin‐Ping Yang, Shin-Hung Chen, 2000).

Hydroxamic Acids in Plant Defense

Although not directly related to the synthesis of benzamide derivatives, the study on hydroxamic acids reveals the importance of chemical compounds in plant defense mechanisms. This research could inspire the exploration of benzamide derivatives for agricultural or biological applications (H. Niemeyer, 1988).

Mécanisme D'action

Target of Action

The primary target of 4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels affects various biochemical pathways. GIRK channels are involved in numerous physiological processes and potential therapeutic targets for various indications such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has favorable ADME properties, which could impact its bioavailability .

Result of Action

The activation of GIRK channels by the compound can lead to changes in cell excitability. This could potentially have therapeutic effects in various conditions such as pain, epilepsy, addiction, and anxiety .

Orientations Futures

While specific future directions for 4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide were not found, related compounds have been studied for their potential therapeutic applications. For example, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers have been identified as potential therapeutic targets for conditions such as pain perception, epilepsy, reward/addiction, and anxiety .

Propriétés

IUPAC Name |

4-butoxy-N-[(1,1-dioxothiolan-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-2-3-9-21-15-6-4-14(5-7-15)16(18)17-11-13-8-10-22(19,20)12-13/h4-7,13H,2-3,8-12H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKJSUODZABKTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2772720.png)

![1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B2772721.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-ethylphenyl)propanamide](/img/structure/B2772724.png)

![3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2772727.png)

![lithium(1+) ion 4-[(3-methoxypyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2772732.png)

![4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2772737.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2772738.png)

![N-(2-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2772739.png)

![8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2772741.png)